(1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate
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Overview
Description
(1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple phenyleneoxy and propanediyl groups, making it a versatile compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate typically involves the reaction of bisphenol A with glycidyl methacrylate in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired diacrylate compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product. The reaction is monitored using advanced analytical techniques to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding epoxides.
Reduction: Reduction reactions can convert the diacrylate groups into alcohols.
Substitution: The phenyleneoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate is used as a monomer in the synthesis of high-performance polymers and resins. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials .
Biology
In biological research, this compound is used in the development of biocompatible materials for medical applications. Its ability to form hydrogels makes it suitable for drug delivery systems and tissue engineering .
Medicine
In medicine, this compound is explored for its potential in creating advanced wound dressings and implants due to its biocompatibility and mechanical strength .
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to polymerize under UV light makes it valuable in the manufacturing of UV-curable coatings .
Mechanism of Action
The mechanism of action of (1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate involves its polymerization through free radical mechanisms. The diacrylate groups react with free radicals to form cross-linked polymer networks. This process is initiated by UV light or thermal initiators, leading to the formation of a solid polymer matrix .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar in structure but lacks the diacrylate groups, making it less reactive in polymerization reactions.
Bisphenol A diglycidyl ether: Contains glycidyl groups instead of diacrylate groups, used in epoxy resin formulations.
Uniqueness
(1-Methylethylidene)bis(4,1-phenyleneoxy(2-methyl-3,1-propanediyl)oxy(2-hydroxy-3,1-propanediyl)) diacrylate is unique due to its dual acrylate functionality, which allows for rapid polymerization and the formation of highly cross-linked networks. This property makes it superior in applications requiring high mechanical strength and thermal stability .
Properties
CAS No. |
92068-28-5 |
---|---|
Molecular Formula |
C35H48O10 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[2-hydroxy-3-[3-[4-[2-[4-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)-2-methylpropoxy]phenyl]propan-2-yl]phenoxy]-2-methylpropoxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C35H48O10/c1-7-33(38)44-23-29(36)21-40-17-25(3)19-42-31-13-9-27(10-14-31)35(5,6)28-11-15-32(16-12-28)43-20-26(4)18-41-22-30(37)24-45-34(39)8-2/h7-16,25-26,29-30,36-37H,1-2,17-24H2,3-6H3 |
InChI Key |
VVMRPDXYDMAEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(COC(=O)C=C)O)COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)COCC(COC(=O)C=C)O |
Origin of Product |
United States |
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